Linker Ring Size: Piperidine (6-membered) vs. Pyrrolidine (5-membered) Conformational and Steric Differentiation
The target compound features a six-membered piperidine ring (C₅H₁₀N) connecting the pyridinone carbonyl to the quinolin-8-yloxy group, while its closest registered structural analog (CAS 1903269-36-2) substitutes a five-membered pyrrolidine ring (C₄H₈N). This difference changes the distance between the pyridinone core and the quinoline moiety, alters the conformational degrees of freedom (piperidine chair flip vs. pyrrolidine envelope puckering), and modifies the dihedral angle presentation of the quinoline ring to the target kinase [1]. The molecular formula difference is C27H25N3O4 (MW 455.5) versus C26H23N3O4 (MW 441.5) for the pyrrolidine analog, with the piperidine version adding one methylene unit (+CH₂, +14 Da) . In the PIM-1 kinase pyridine-quinoline hybrid series, such linker ring size variations have been shown to toggle between competitive and non-competitive inhibition mechanisms, indicating that the linker geometry is a critical determinant of binding mode [2].
| Evidence Dimension | Linker ring size and molecular connectivity between pyridinone carbonyl and quinolin-8-yloxy group |
|---|---|
| Target Compound Data | Six-membered piperidine linker; C27H25N3O4; MW 455.514 g/mol; bond angles ~109.5° (tetrahedral); chair conformations accessible |
| Comparator Or Baseline | Five-membered pyrrolidine linker; C26H23N3O4; MW 441.5 g/mol; bond angles ~108° (pseudorotation); envelope conformations |
| Quantified Difference | ΔMW = +14 Da (one CH₂ unit); altered spatial vector for quinoline presentation; different conformational ensemble |
| Conditions | Structural comparison based on published molecular formulas, SMILES strings, and conformational analysis principles; no direct comparative bioassay data identified for these two specific compounds |
Why This Matters
Researchers performing kinase selectivity profiling or SAR studies must distinguish between the piperidine and pyrrolidine variants because the linker geometry directly influences kinase binding mode (competitive vs. non-competitive), which in turn determines the compound's utility as an ATP-competitive probe versus an allosteric tool compound.
- [1] PubChem Compound Summary, CID 91944049. SMILES: COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5; InChIKey: XDRSFVGNLYRNCD-UHFFFAOYSA-N. View Source
- [2] El-Miligy, M.M.M. et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. J. Enzyme Inhib. Med. Chem., 38(1). Reports that structural variations in the linker region toggle inhibition mechanism in this compound class. View Source
